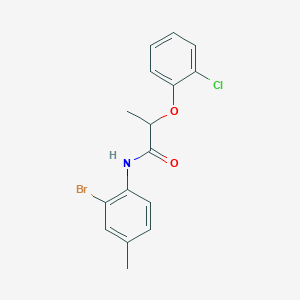
N-(2-bromo-4-methylphenyl)-2-(2-chlorophenoxy)propanamide
Vue d'ensemble
Description
N-(2-bromo-4-methylphenyl)-2-(2-chlorophenoxy)propanamide, also known as BMPPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. BMPPA is a derivative of fenamates, which are nonsteroidal anti-inflammatory drugs (NSAIDs) that have been used for decades to treat pain and inflammation. However, BMPPA has been found to have unique properties that make it a promising candidate for further research.
Mécanisme D'action
The exact mechanism of action of N-(2-bromo-4-methylphenyl)-2-(2-chlorophenoxy)propanamide is not fully understood. However, studies have suggested that N-(2-bromo-4-methylphenyl)-2-(2-chlorophenoxy)propanamide may inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. N-(2-bromo-4-methylphenyl)-2-(2-chlorophenoxy)propanamide may also activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a critical role in the regulation of oxidative stress and inflammation.
Biochemical and physiological effects:
Studies have shown that N-(2-bromo-4-methylphenyl)-2-(2-chlorophenoxy)propanamide can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. N-(2-bromo-4-methylphenyl)-2-(2-chlorophenoxy)propanamide has also been shown to reduce inflammation and oxidative stress, which are involved in the development of various diseases. In addition, N-(2-bromo-4-methylphenyl)-2-(2-chlorophenoxy)propanamide has been found to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-bromo-4-methylphenyl)-2-(2-chlorophenoxy)propanamide has several advantages for lab experiments, including its low toxicity and high solubility in water. However, N-(2-bromo-4-methylphenyl)-2-(2-chlorophenoxy)propanamide is relatively unstable and may degrade over time, which can affect the accuracy of experimental results. In addition, N-(2-bromo-4-methylphenyl)-2-(2-chlorophenoxy)propanamide is a relatively new compound, and more research is needed to fully understand its properties and potential applications.
Orientations Futures
There are several future directions for research on N-(2-bromo-4-methylphenyl)-2-(2-chlorophenoxy)propanamide. One area of interest is the development of N-(2-bromo-4-methylphenyl)-2-(2-chlorophenoxy)propanamide-based drugs for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. Another area of research is the investigation of the molecular mechanisms underlying the anticancer and neuroprotective effects of N-(2-bromo-4-methylphenyl)-2-(2-chlorophenoxy)propanamide. Additionally, more studies are needed to determine the optimal dosage and administration of N-(2-bromo-4-methylphenyl)-2-(2-chlorophenoxy)propanamide for therapeutic use.
Applications De Recherche Scientifique
N-(2-bromo-4-methylphenyl)-2-(2-chlorophenoxy)propanamide has been studied for its potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Studies have shown that N-(2-bromo-4-methylphenyl)-2-(2-chlorophenoxy)propanamide has anti-inflammatory, antioxidant, and anticancer properties that make it a promising candidate for further research.
Propriétés
IUPAC Name |
N-(2-bromo-4-methylphenyl)-2-(2-chlorophenoxy)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrClNO2/c1-10-7-8-14(12(17)9-10)19-16(20)11(2)21-15-6-4-3-5-13(15)18/h3-9,11H,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLSJNXXLEJXQJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C(C)OC2=CC=CC=C2Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(3-chlorophenoxy)-N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]propanamide](/img/structure/B4278093.png)
![4-chloro-N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-3-nitrobenzamide](/img/structure/B4278100.png)
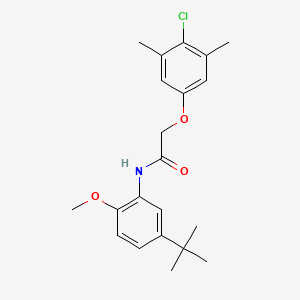
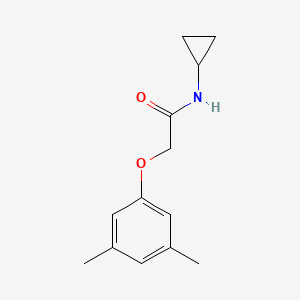
![6-({[1-(2-methylbenzyl)-1H-pyrazol-4-yl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4278113.png)
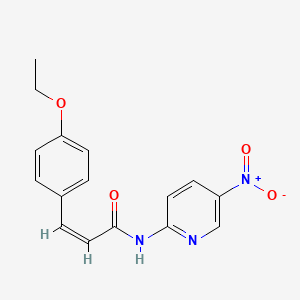
![4-({[2-(2-chlorophenoxy)propanoyl]amino}methyl)benzoic acid](/img/structure/B4278139.png)

![N-[4-(aminosulfonyl)phenyl]-2-(2-chlorophenoxy)propanamide](/img/structure/B4278149.png)

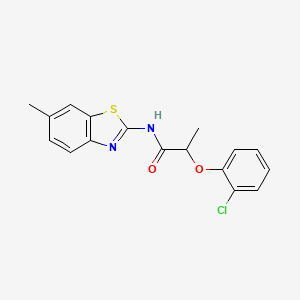
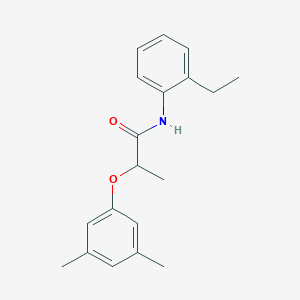
![6-({[3,5-dimethyl-1-(1-naphthylmethyl)-1H-pyrazol-4-yl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4278190.png)
![4-{[(1-naphthylamino)carbonyl]amino}benzenesulfonamide](/img/structure/B4278200.png)